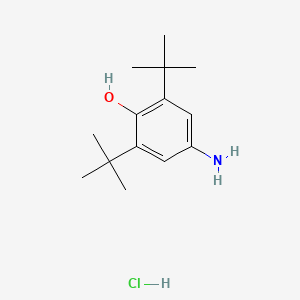

4-amino-2,6-di-tert-butylphenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-2,6-di-tert-butylphenol hydrochloride is an organic compound known for its unique chemical structure and properties. It is a derivative of aniline, featuring tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,6-di-tert-butylphenol hydrochloride typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the tert-butyl groups and the hydroxyl group, often requiring controlled temperatures and pressures.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-2,6-di-tert-butylphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 4-amino-2,6-di-tert-butylphenol hydrochloride serves as an antioxidant in the synthesis of polymers and other organic compounds. Its ability to scavenge free radicals makes it valuable in stabilizing materials against oxidative degradation .

Biology

In biological research, this compound has been studied for its effects on enzyme activity and protein biosynthesis. It shows promise in modulating biological pathways due to its antioxidant properties, which help mitigate oxidative stress—an important factor in various diseases .

Medicine

The medical applications of this compound are particularly noteworthy:

- Anti-tumoral Properties : Studies have indicated that this compound can inhibit cell proliferation in certain cancer cell lines. It promotes apoptosis and reduces cellular viability in human cancer cells.

- Anti-inflammatory Effects : The compound also exhibits potential anti-inflammatory properties, making it a candidate for further pharmacological exploration .

Industry

In industrial settings, this compound is utilized as a stabilizer in lubricants and fuels , effectively preventing oxidation and prolonging product life .

Case Studies

- Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to decreased viability and increased apoptosis in human cancer cells.

- Neuroprotective Effects : Research evaluated the neuroprotective potential against oxidative stress-induced neuronal damage. The results indicated significant reductions in reactive oxygen species levels and improved cell viability in neuronal cultures exposed to oxidative stress .

Wirkmechanismus

The compound exerts its effects primarily through its ability to donate electrons, making it an effective antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid

- 2,6-Di-tert-butylphenol

Uniqueness

4-amino-2,6-di-tert-butylphenol hydrochloride is unique due to the presence of both tert-butyl groups and a hydroxyl group on the aniline ring, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility, making it more versatile for various applications compared to its non-salt counterparts.

Biologische Aktivität

4-Amino-2,6-di-tert-butylphenol hydrochloride is a derivative of 2,6-di-tert-butylphenol, notable for its antioxidant properties and potential biological applications. This compound has garnered attention in pharmacological research due to its ability to scavenge free radicals and mitigate oxidative stress. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H23ClN2O

- Molecular Weight : Approximately 276.80 g/mol

- Structure : The compound features two tert-butyl groups and an amino group at the para position relative to the hydroxyl group, enhancing its hydrophobic nature and stability in biological systems.

The primary mechanism of action for this compound involves its antioxidant capacity . It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. Additionally, it inhibits the activity of respiratory enzymes and protein biosynthesis in cancer cells, which may contribute to its potential anti-tumoral effects.

Biological Activities

-

Antioxidant Properties :

- Acts as a free radical scavenger.

- Protects cells from oxidative stress-related damage.

- Potential implications for health and disease prevention.

-

Anti-inflammatory Effects :

- Similar compounds have shown anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases.

- Antitumor Activity :

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Efficacy :

A study demonstrated that this compound effectively reduced oxidative stress markers in cultured human cells. The compound showed a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. -

Cancer Cell Proliferation :

In vitro experiments revealed that treatment with this compound led to a dose-dependent reduction in the viability of various cancer cell lines, including HCT116 and MCF-7. The results suggest that the compound may induce apoptosis through the activation of specific cellular pathways . -

Synergistic Effects with Other Antioxidants :

Research indicated that combining this compound with other known antioxidants enhanced overall protective effects against oxidative damage in neuronal cells exposed to neurotoxic agents.

Eigenschaften

IUPAC Name |

4-amino-2,6-ditert-butylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO.ClH/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6;/h7-8,16H,15H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIMNFHCXYKWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.